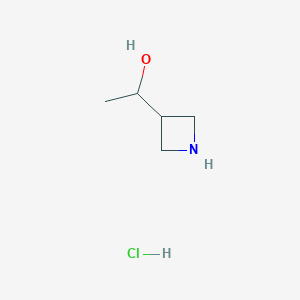

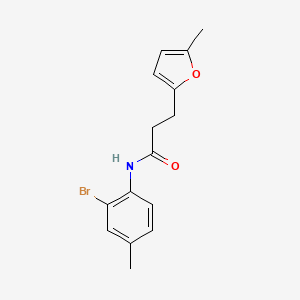

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is a chemical compound with the molecular formula C16H23ClN2O3. It is commonly known as Clenbuterol, which is a sympathomimetic amine used as a bronchodilator and decongestant. Clenbuterol has been widely used in veterinary medicine to treat respiratory diseases in animals such as horses, cattle, and pigs. However, it has also been used illegally as a performance-enhancing drug in the bodybuilding and sports industries.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Hypoxia-Selective Cytotoxicity

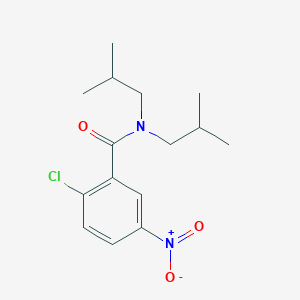

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide, though not directly mentioned, is closely related to compounds with significant antitumor activities, specifically through hypoxia-selective cytotoxicity. Research has explored various analogues, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for their potential as hypoxia-selective cytotoxic agents. These compounds are designed to be more toxic in hypoxic conditions, which are common in solid tumors, thereby providing a targeted approach to cancer treatment. The synthesis and evaluation of these compounds have highlighted their potential in selectively targeting hypoxic tumor cells, offering insights into designing drugs with improved selectivity and reduced side effects in cancer therapy (Palmer et al., 1996).

Reductive Chemistry and Bioreductive Drug Design

The reductive chemistry of these compounds under hypoxic conditions plays a crucial role in their mechanism of action. Studies have demonstrated that the selective toxicity of these drugs towards hypoxic cells is likely due to the oxygen-inhibited enzymatic reduction of their nitro groups to more reactive species. This bioreductive activation mechanism is critical in designing antitumor agents that specifically target the hypoxic microenvironment of tumors, potentially leading to therapies that are more effective and have fewer side effects compared to traditional chemotherapy (Palmer et al., 1995).

Photocatalytic Degradation and Environmental Applications

Beyond antitumor applications, related compounds have been studied for their photocatalytic degradation capabilities, indicating potential environmental applications. For instance, research on the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound with structural similarities, using TiO2 and TiO2-loaded adsorbent supports, has shown enhanced rates of mineralization and reduced concentrations of solution-phase intermediates. This suggests that compounds within this chemical family could be useful in environmental remediation efforts, particularly in degrading persistent organic pollutants in water sources (Torimoto et al., 1996).

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGQCPCKCWIAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)